molecular formula C15H18O6 B1201658 (4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid CAS No. 93361-64-9

(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid

Cat. No. B1201658
CAS RN: 93361-64-9
M. Wt: 294.3 g/mol
InChI Key: FWDDYLWFBHUEKH-MERSJFMSSA-N
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Description

(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid is a natural product found in Streptomyces omiyaensis and Streptomyces with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and utilized in studies focusing on structural and synthetic chemistry. For instance, Deschenaux et al. (1989) conducted enantiospecific synthesis of related pyran carboxylic acids, providing insights into the structural aspects of these compounds (Deschenaux et al., 1989).
  • Research by Lo Presti et al. (2003) involved the study of a fungal metabolite closely related to the specified compound, offering understanding of its crystal structure and molecular interactions (Lo Presti et al., 2003).

Chemical Reactions and Derivatives

  • Philipp and Jirkovsky (1979) reported the synthesis of derivatives from similar fused 3-hydroxymethyl-pyran-4-ones, highlighting the compound's role in forming diverse chemical structures (Philipp & Jirkovsky, 1979).
  • A study by Wang et al. (2012) explored the synthesis of pyrano[4,3-b]pyrans, indicating the compound's potential in creating fluorinated heterocyclic compounds (Wang et al., 2012).

properties

IUPAC Name

(1R,4aR,6aR,7R)-1-hydroxy-1-(hydroxymethyl)-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-7-4-14-10(8(7)2)3-9(12(17)18)11(14)5-21-13(19)15(14,20)6-16/h3-4,8,10-11,16,20H,5-6H2,1-2H3,(H,17,18)/t8-,10+,11-,14?,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDDYLWFBHUEKH-MERSJFMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C=C(C3C2(C=C1C)C(C(=O)OC3)(CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C=C([C@H]3C2(C=C1C)[C@](C(=O)OC3)(CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276286
Record name (4r,7r,7ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid

CAS RN

93361-64-9, 99244-81-2
Record name Pentalenolactone O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093361649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4r,7r,7ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid
Reactant of Route 2
(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid
Reactant of Route 3
(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid
Reactant of Route 4
(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid
Reactant of Route 5
(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid
Reactant of Route 6
(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid

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